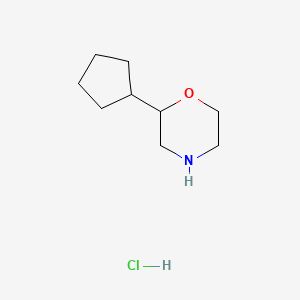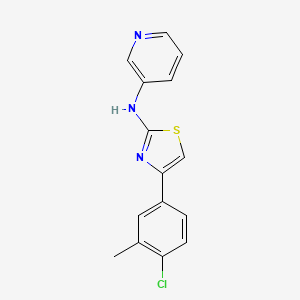
(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine, is a chemical entity that appears to be related to various heterocyclic compounds with potential pharmacological properties. Although the exact compound is not directly mentioned in the provided papers, the structural motifs such as thiazole, pyridine, and chlorophenyl groups are recurrent in the literature, suggesting that the compound may have interesting chemical and biological characteristics worth exploring .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include the formation of heterocyclic rings, substitutions, and condensation reactions. For instance, the synthesis of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines involves the attachment of a 2-aminothiazole ring to a pyridine derivative, with the dopaminergic activity being highly dependent on the substituents and the saturation of the ring . Similarly, the synthesis of sulfur-bridged ligands based on pyridyl and thiadiazolyl conjugates is achieved through condensation reactions in the presence of triethylamine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, the crystal structure of a related compound, 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, was determined by single crystal X-ray diffraction, revealing planar rings and specific dihedral angles between them . These techniques are crucial for confirming the identity and purity of synthesized compounds and for understanding their three-dimensional conformation, which is important for their potential biological activity.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structural features can vary significantly depending on the substituents and the overall molecular context. For example, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones undergo rearrangements with triethylamine to yield different heterocyclic compounds depending on the nature of the substituents . This suggests that the compound of interest may also undergo interesting chemical transformations that could be exploited for the synthesis of novel derivatives with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure, which includes factors such as the presence of electron-withdrawing or electron-donating groups, hydrogen bonding capabilities, and steric effects. For instance, the presence of non-covalent interactions such as hydrogen bonds, van der Waals interactions, and π-π stacking can significantly affect the solubility, melting point, and crystalline properties of these compounds . Additionally, the electronic properties of the compounds can be altered by the nature of the substituents, as seen in the case of tricarbonylrhenium complexes, where the presence of different substituents affected the photophysical properties .
科学的研究の応用
Synthesis and Structural Characterization
Synthetic Pathways : Research has explored various synthetic pathways to create thiazole derivatives with potential biological activities. For example, the synthesis of thiazolo[3,2-a]pyrimidines from 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones showcases the chemical versatility and structural diversity achievable within this chemical class, indicative of a broad application spectrum in medicinal chemistry and material science (Kulakov et al., 2009).
Structural Analysis : Isostructural analysis of thiazole derivatives has been conducted to understand their molecular conformation and potential intermolecular interactions, which are crucial for designing compounds with desired biological or physical properties (Kariuki et al., 2021).
Antimicrobial and Anticancer Activities
Antimicrobial Activity : Thiazole derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. This includes compounds designed with specific structural motifs to enhance their activity, indicating their potential as therapeutic agents against infectious diseases (Srivastava, 2009).
Anticancer Activity : The synthesis of thiazolo[3,2-a]pyrimidine derivatives containing the pyrazole group and their evaluation against human cancer cell lines demonstrate the potential therapeutic applications of these compounds in oncology. Such studies highlight the importance of structural modifications to enhance biological activity and specificity (Jin, 2015).
Chemical Rearrangements and Ligand Design
Chemical Rearrangements : Research into the reactivity of certain thiazole derivatives with triethylamine has provided insights into chemical rearrangements that can yield diverse heterocyclic compounds. This knowledge aids in the development of new synthetic strategies for complex molecules (Azimi & Majidi, 2014).
Ligand Design for Metal Coordination : The development of sulfur-bridged multidentate ligands based on (bi)pyridyl-(bi)-1,3,4-thiadiazolyl conjugates demonstrates the application of thiazole derivatives in coordinating metal ions, which is relevant for creating functional materials and catalytic agents (Mamo et al., 2003).
特性
IUPAC Name |
4-(4-chloro-3-methylphenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-7-11(4-5-13(10)16)14-9-20-15(19-14)18-12-3-2-6-17-8-12/h2-9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQMFSQGYWRRRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2499217.png)
![2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2499218.png)
![N-((5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methyl)methanesulfonamide](/img/structure/B2499224.png)
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2499225.png)
![4-Benzyl-1-[3-(3-phenylisoxazol-4-yl)propanoyl]piperidine](/img/structure/B2499226.png)
![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499227.png)
![3'-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2499229.png)
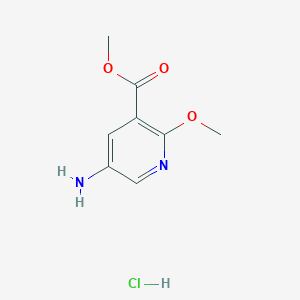
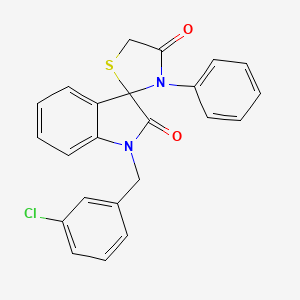
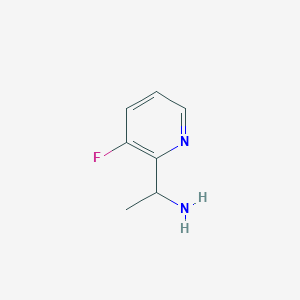
![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B2499235.png)
![benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate](/img/structure/B2499236.png)
![(1R,2R,3R)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol](/img/structure/B2499237.png)
